molecular formula C12H16O5 B592833 Senkyunolide S CAS No. 172723-28-3

Senkyunolide S

Katalognummer B592833
CAS-Nummer: 172723-28-3
Molekulargewicht: 240.255
InChI-Schlüssel: XJGANEFDEDYAJS-IFUCJSHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .


Synthesis Analysis

Senkyunolide I is one of the main migration components found in both rat plasma and cerebrospinal fluid after the normal and migraine model rats were orally administered with CXE . The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .


Molecular Structure Analysis

The molecular structure of Senkyunolide I was determined using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry and 1D and 2D NMR .


Chemical Reactions Analysis

The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .

Wissenschaftliche Forschungsanwendungen

  • Neuroprotective Effects : Senkyunolide H, closely related to Senkyunolide S, has been shown to protect against apoptosis in neural cells induced by MPP+ via the ROS-mediated MAPK pathway, suggesting potential for treating neuronal disorders (Luo et al., 2019).

  • Anti-inflammatory Properties : Senkyunolide A and Z-ligustilide from Ligusticum chuanxiong have demonstrated inhibitory effects on neuroinflammation in microglial cells, offering potential therapeutic benefits for cerebrovascular diseases (Or et al., 2011).

  • Corticosterone-Induced Apoptosis Mitigation : Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling, suggesting its role in treating depression-related disorders (Gong et al., 2018).

  • Oxidative Damage Protection : Senkyunolides, including Senkyunolide H, reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells through the induction of heme oxygenase-1, highlighting their potential in treating diseases caused by oxidative stress and inflammation (Qi et al., 2010).

  • Cerebral Ischemic Stroke Therapy : Senkyunolide-H has shown effectiveness in preventing cerebral ischemic stroke (CIS) and may function by regulating various biological processes and signaling pathways, such as the PI3K/Akt/NF-κB signaling pathway (Zhang et al., 2019).

  • Pharmacokinetic Studies : Research has been conducted on the pharmacokinetics of senkyunolide A, indicating its potential application in cardiovascular diseases treatment, though noting challenges related to oral bioavailability and stability (Yan et al., 2007).

  • Dandruff Treatment : Senkyunolide A, isolated from Apium graveolens seed oil, has been studied for its potential in treating dandruff by improving epidermal function and controlling Malassezia effect (Mondon et al., 2017).

  • Metabolic Profiling : Studies on the metabolic profiling of Senkyunolide I in rats have been conducted, providing insights into its pharmacological activities against migraines and oxidative damage (Xiong et al., 2013).

Wirkmechanismus

Senkyunolide I may be an active component of L. chuanxiong, traditionally used to treat migraine. The mechanism of pain relief in migraine model rats may be through adjusting the levels of monoamine neurotransmitters and their turnover rates, as well as decreasing nitric oxide levels in the blood and brain .

Safety and Hazards

Senkyunolide I is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Senkyunolide I has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . Future research could focus on its potential therapeutic applications, particularly in relation to cardiovascular and cerebrovascular diseases.

Eigenschaften

IUPAC Name

(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGANEFDEDYAJS-IFUCJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senkyunolide S

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.